molecular formula C13H12FN3O4 B262134 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B262134
M. Wt: 293.25 g/mol
InChI Key: ACLBZTIUJZVBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of oxazole derivatives and has been synthesized through various methods.

Scientific Research Applications

The potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in scientific research are vast. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and proteins involved in inflammatory and cancer pathways, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Studies have reported that 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits various biochemical and physiological effects. This compound has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has also been reported to exhibit low toxicity in cell-based assays, making it a potential candidate for further drug development. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future research directions that can be pursued to further understand the potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One of the future directions is to study the structure-activity relationship of this compound to identify more potent analogs. Another future direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in various disease pathways.
In conclusion, 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized through various methods and has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been reported in the literature through various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reacted with methyl isocyanoacetate in the presence of triethylamine to yield the final product.

properties

Product Name

3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C13H12FN3O4

Molecular Weight

293.25 g/mol

IUPAC Name

3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H12FN3O4/c1-3-9-12(7(2)21-16-9)13(18)15-10-5-4-8(14)6-11(10)17(19)20/h4-6H,3H2,1-2H3,(H,15,18)

InChI Key

ACLBZTIUJZVBJM-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C

Origin of Product

United States

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